Dichloroiodomethane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

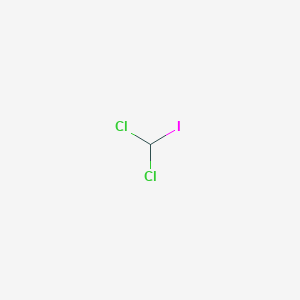

2D Structure

3D Structure

特性

IUPAC Name |

dichloro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2I/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZCOJXSLDGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021570 | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-04-7 | |

| Record name | Dichloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dichloroiodomethane: From Historical Discovery to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroiodomethane (CHCl₂I), a trihalomethane of significant interest in organic synthesis and as a potential disinfection byproduct, has a rich history of synthetic exploration dating back to the early 19th century. This technical guide provides an in-depth analysis of the evolution of its synthesis, from the seminal work of Georges-Simon Serullas to contemporary methods employing advanced technologies. This document details key experimental protocols, presents comparative quantitative data, and visualizes reaction pathways and workflows to serve as a comprehensive resource for researchers in the chemical and pharmaceutical sciences.

Introduction

This compound, a colorless to pale yellow liquid, was first synthesized in 1824 by Georges-Simon Serullas, just two years after his discovery of iodoform.[1] Its unique combination of halogen atoms makes it a valuable reagent and building block in organic chemistry. This guide chronicles the historical progression of its synthesis, highlighting the ingenuity of early chemists and the advancements in synthetic methodology that have enabled more efficient and controlled production.

Historical Synthetic Methods

The early syntheses of this compound were characterized by the use of readily available halogenated compounds and inorganic reagents. While often yielding the desired product, these methods were sometimes hazardous and lacked the efficiency of modern techniques.

Reaction of Iodoform with Chlorinating Agents

One of the earliest approaches involved the reaction of iodoform (CHI₃) with strong chlorinating agents.

A historical method involved the distillation of iodoform with phosphorus pentachloride (PCl₅).[1] This reaction proceeds through a halogen exchange mechanism where the iodine atoms in iodoform are successively replaced by chlorine atoms.

Experimental Protocol:

-

Reactants: Iodoform (CHI₃), Phosphorus Pentachloride (PCl₅).

-

Procedure: A mixture of iodoform and phosphorus pentachloride is carefully heated. The this compound product is then isolated from the reaction mixture by distillation.

-

Reaction: CHI₃ + 2PCl₅ → CHCl₂I + 2PCl₃ + ICl (Unbalanced representation)

Another early method utilized the reaction of iodoform with mercuric chloride (HgCl₂).[1]

Experimental Protocol:

-

Reactants: Iodoform (CHI₃), Mercuric Chloride (HgCl₂).

-

Procedure: Iodoform is treated with mercuric chloride, leading to the exchange of iodine for chlorine.

-

Quantitative Data: Specific yields and conditions for this historical synthesis are not well-documented in contemporary sources.

Halogen Exchange from Chloroform

A more direct and commonly cited historical route involves the reaction of chloroform (CHCl₃) with an iodide source.[1]

Experimental Protocol:

-

Reactants: Chloroform (CHCl₃), Sodium Iodide (NaI).

-

Procedure: Chloroform is reacted with sodium iodide in a suitable solvent. This reaction is a classic example of a Finkelstein-type halogen exchange.

-

Reaction: CHCl₃ + NaI → CHCl₂I + NaCl

-

Quantitative Data: While widely mentioned, specific high-yield protocols from the historical literature are scarce. Modern variations of this reaction, often employing phase-transfer catalysts, have significantly improved yields.

Modern Synthetic Methodologies

Contemporary approaches to this compound synthesis focus on improving yield, selectivity, and reaction conditions, often employing catalysis and advanced energy sources.

The Finkelstein Reaction

The Finkelstein reaction, a cornerstone of halogen exchange chemistry, has been adapted for the synthesis of mixed haloalkanes. While a direct, high-yield synthesis of this compound from dichloromethane and an iodine source via a simple Finkelstein reaction is not commonly reported due to the potential for multiple substitutions, the underlying principle of halogen exchange remains relevant. A more controlled approach would be necessary to favor the monosubstitution product.

Conceptual Experimental Workflow for Finkelstein-type Synthesis:

Caption: Finkelstein Reaction Workflow.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases. For the synthesis of this compound, PTC can enhance the reaction between an aqueous solution of an iodide salt and an organic phase containing chloroform.

Logical Relationship in PTC Synthesis:

Caption: PTC Synthesis Logic.

A patent describes a method for preparing diiodomethane using a solid-supported phase-transfer catalyst with potassium iodide and dichloromethane, achieving a yield of over 80%.[2] While not specific to this compound, this demonstrates the potential of PTC in dihalomethane synthesis.

Emerging Technologies: Sonochemistry and Microwave-Assisted Synthesis

More recent advancements in synthetic chemistry involve the use of alternative energy sources to drive reactions, often leading to shorter reaction times and improved yields.

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that can accelerate chemical reactions. While specific literature on the sonochemical synthesis of this compound is limited, this technique has been successfully applied to the synthesis of other halogenated compounds. For instance, ultrasound irradiation has been used for the synthesis of gem-dichloroaziridine derivatives via dichlorocarbene generation, demonstrating its utility in facilitating reactions involving halogenated intermediates.[3]

Microwave-assisted organic synthesis (MAOS) employs microwave irradiation to rapidly and efficiently heat reaction mixtures. This technique has been shown to accelerate a wide range of organic reactions.[4] Although a dedicated protocol for this compound is not prominent in the literature, the principles of MAOS suggest its potential applicability to the halogen exchange reactions involved in its synthesis, likely leading to significantly reduced reaction times compared to conventional heating methods.

Quantitative Data Summary

A comprehensive summary of quantitative data for the various synthetic methods is challenging due to the historical nature of some techniques and the limited availability of specific data for this compound in modern literature. However, the following table provides a conceptual overview based on the principles of each method.

| Synthetic Method | Starting Materials | Reagents/Catalysts | Typical Solvent | Reaction Conditions | Reported/Expected Yield |

| Historical Methods | |||||

| Iodoform & PCl₅ | Iodoform, PCl₅ | - | None (distillation) | Heating | Not well-documented |

| Iodoform & HgCl₂ | Iodoform, HgCl₂ | - | Not specified | Not specified | Not well-documented |

| Chloroform & NaI | Chloroform, NaI | - | Acetone/Ethanol | Reflux | Moderate |

| Modern Methods | |||||

| Finkelstein Reaction | Dichloromethane, NaI | - | Acetone | Reflux | Potentially moderate to good (with control) |

| Phase-Transfer Catalysis | Chloroform, NaI | Quaternary Ammonium Salt | Biphasic (e.g., H₂O/CH₂Cl₂) | Room Temp. to mild heating | Good to Excellent (>80% for analogous reactions)[2] |

| Sonochemistry | Chloroform, NaI | - | Suitable organic solvent | Ultrasonic irradiation | Potentially enhanced yield and rate |

| Microwave-Assisted | Chloroform, NaI | - | Suitable polar solvent | Microwave irradiation | Potentially rapid with high yield |

Conclusion

The synthesis of this compound has evolved significantly from its discovery in the 19th century. Early methods, while foundational, have been largely superseded by more efficient and controllable modern techniques. The application of phase-transfer catalysis has demonstrated considerable promise in improving the yields of halogen exchange reactions for the synthesis of dihalomethanes. Furthermore, emerging technologies such as sonochemistry and microwave-assisted synthesis offer intriguing possibilities for further optimization of reaction conditions, potentially leading to even more rapid and efficient production of this compound. This guide provides a foundational understanding of these synthetic pathways, offering valuable insights for researchers engaged in the synthesis and application of this versatile chemical compound. Further research into the application of modern, green chemical principles to the synthesis of this compound is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN102320916A - Method for preparing diiodomethane by solid-supported phase transfer catalyst - Google Patents [patents.google.com]

- 3. Ultrasonic assisted synthesis of gem-dichloroaziridine derivatives using Mg/CCl4 under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

The Genesis of a Trihalomethane: Unveiling Serullas's Discovery of Dichloroiodomethane

A pioneering yet often overlooked achievement in early organic chemistry, the first synthesis of dichloroiodomethane (CHCl₂I) was accomplished by the French chemist Georges-Simon Serullas in 1824. This discovery, a direct extension of his groundbreaking work on iodoform, marked a significant step in the nascent field of halogenated hydrocarbons. This technical guide delves into the historical synthesis, experimental protocols, and the chemical principles underlying Serullas's preparation of this mixed-halogen methane derivative.

Introduction

Georges-Simon Serullas, a prominent figure in 19th-century French chemistry, is widely recognized for his discovery of iodoform (triiodomethane, CHI₃) in 1822.[1] Building upon this work, Serullas investigated the reactivity of iodoform with other halogens, leading to the isolation and characterization of this compound two years later.[2] At the time, the structural theory of organic compounds was still in its infancy, making the synthesis and identification of such "mixed" haloforms a considerable experimental challenge. This guide aims to provide a detailed account of Serullas's original method, reconstructed from historical chemical literature, for an audience of researchers, scientists, and professionals in drug development who appreciate the foundational experiments of organic synthesis.

The Historical Synthesis: Reaction of Iodoform with Chlorine

Serullas's approach to synthesizing this compound was elegantly straightforward, relying on the direct reaction of iodoform with chlorine gas. The underlying principle involves the sequential substitution of iodine atoms in the iodoform molecule with the more reactive chlorine atoms. While Serullas's original publication in the "Annales de chimie et de physique" of the era provides the conceptual framework, detailed experimental parameters are best reconstructed from compilations of historical chemical knowledge such as Gmelin's "Handbuch der anorganischen Chemie."

Experimental Protocol

The following protocol is a representation of the historical method likely employed by Serullas and his contemporaries for the preparation of this compound, often referred to historically as "chloro-iodoforme."

Materials:

-

Iodoform (CHI₃)

-

Chlorine gas (Cl₂)

-

Apparatus for gas generation and purification

-

Distillation apparatus

Procedure:

-

Preparation of Iodoform: Iodoform was first synthesized, likely via the reaction of ethanol with iodine in the presence of a base, a reaction now known as the haloform reaction, which Serullas himself discovered.[2]

-

Reaction with Chlorine: A stream of dry chlorine gas was passed over or through a sample of solid iodoform. The reaction is believed to proceed exothermically. It is plausible that the iodoform was gently heated to facilitate the reaction and the removal of the product.

-

Isolation and Purification: The crude product, a liquid at room temperature, was likely collected by condensation. Purification was achieved through distillation. Given the rudimentary equipment of the time, this would have involved heating the liquid in a retort and collecting the fraction that vaporized and subsequently condensed at a specific temperature range.

The reaction can be conceptually represented as:

CHI₃ + 2Cl₂ → CHCl₂I + ICl + ICl₃

It is important to note that the reaction likely produces a mixture of chlorinated iodo-methanes, including monochloro-diiodomethane (CHClI₂) and chloroform (CHCl₃), depending on the reaction conditions, particularly the stoichiometry of the chlorine gas used.[3]

Quantitative Data

| Property | Value |

| Molecular Formula | CHCl₂I |

| Molar Mass | 210.83 g/mol |

| Appearance | Colorless to yellowish liquid |

| Odor | Chloroform-like |

| Boiling Point | 131-132 °C |

| Density | ~2.45 g/cm³ |

| Solubility | Insoluble in water; Soluble in ethanol, ether |

Logical Workflow of the Discovery

The discovery of this compound can be seen as a logical progression from Serullas's prior work. The following diagram illustrates the intellectual workflow that likely guided his research.

Reaction Pathway

The reaction of iodoform with chlorine proceeds through a series of substitution reactions. While the detailed mechanism was unknown to Serullas, a simplified representation of the pathway can be visualized as follows.

Conclusion

Georges-Simon Serullas's discovery of this compound in 1824 was a notable, albeit less celebrated, achievement that expanded the known landscape of halogenated organic compounds. His methodical investigation, building upon his own seminal discovery of iodoform, exemplifies the logical progression of scientific inquiry in the formative years of organic chemistry. The synthesis, while simple in concept, required considerable experimental skill to execute and characterize the product with the tools available at the time. This historical perspective not only illuminates the origins of a specific chemical compound but also provides valuable insight into the experimental and intellectual framework of 19th-century chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Dichloroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroiodomethane (CHCl₂I) is a trihalomethane, a class of compounds often formed as byproducts of water disinfection.[1] It is a heavy, nonflammable, and transparent pale yellow liquid with an odor reminiscent of chloroform.[1] Understanding its physicochemical properties is crucial for its application in chemical synthesis, for assessing its environmental fate, and for toxicological studies.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and synthesis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | CHCl₂I | [4][5][6][7] |

| Molecular Weight | 210.82 - 210.83 g/mol | [4][5][6][7] |

| Appearance | Pale yellow liquid | [1] |

| Density | 2.422 g/cm³ | [8] |

| Boiling Point | 128 - 131 °C at 760 mmHg | [1][8] |

| Flash Point | 31.2 °C | [8] |

| Refractive Index | 1.588 | [8] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Source(s) |

| Vapor Pressure | 13.2 ± 0.2 mmHg at 25 °C (Predicted) | [8] |

| Water Solubility | Very slightly soluble | [1] |

| LogP (Predicted) | 1.97 - 2.3 | [4][8][9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures for organic liquids.

Determination of Density

The density of liquid this compound can be accurately determined using the gravimetric buoyancy method or with a pycnometer.[10][11]

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a thermostatically controlled water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Insert the stopper and allow the excess liquid to exit through the capillary.

-

Place the filled pycnometer in a thermostatically controlled water bath to bring it to a specific temperature (e.g., 20 °C or 25 °C).

-

Once the temperature has equilibrated, carefully wipe dry the outside of the pycnometer.

-

Weigh the filled pycnometer and record its mass.

-

The mass of the this compound is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[12][13][14]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or hot plate), and mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Place a few milliliters of this compound into the small test tube.

-

Place the capillary tube (sealed end up) into the small test tube containing the sample.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[14]

-

Determination of Refractive Index

The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer.[7][8][15]

-

Apparatus: Abbe refractometer, a monochromatic light source (e.g., sodium lamp), and a constant temperature water bath.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the liquid to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature.

-

Adjust the refractometer to bring the boundary line between the light and dark fields into sharp focus.

-

Align the boundary line with the crosshairs in the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

Determination of Water Solubility

A qualitative and semi-quantitative determination of the water solubility of this compound can be performed through simple mixing experiments.[16][17][18]

-

Apparatus: Small test tubes, graduated pipettes, and a vortex mixer.

-

Procedure:

-

In a small test tube, add a known volume of this compound (e.g., 0.1 mL).

-

To this, add a known volume of distilled water (e.g., 1 mL) in small portions.

-

After each addition, vigorously shake the test tube using a vortex mixer for a set period.

-

Allow the mixture to stand and observe if a single phase is formed or if two distinct layers remain.

-

The observation of two layers indicates that this compound is not fully soluble at that concentration. The term "very slightly soluble" is used to describe this.[1]

-

Visualizations

The following diagrams, created using the DOT language, illustrate logical workflows relevant to the study of this compound.

Caption: Workflow for the physicochemical characterization of an organic compound.

Caption: A plausible synthesis route for this compound via the Finkelstein reaction.

Stability and Reactivity

This compound is known to decompose in the presence of air and light.[1] Like many other haloalkanes, it is soluble in common organic solvents such as acetone, diethyl ether, ethanol, and benzene.[1] Upon exposure to light, alkyl iodides can slowly decompose, which may lead to the development of a brownish color due to the formation of diatomic iodine (I₂).[12]

Safety and Handling

While a comprehensive safety data sheet should always be consulted before handling, it is important to note that this compound should be handled with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.[3] Avoid inhalation of vapors and contact with skin and eyes.[3] Due to its decomposition in light, it should be stored in a cool, dark place in a tightly sealed container.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the laboratory determination of these properties. The visualized workflows for characterization and synthesis offer a logical framework for scientific investigation involving this compound. A thorough understanding of these properties is fundamental for its safe handling, application in research and industry, and for assessing its environmental impact.

References

- 1. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]

- 2. tainstruments.com [tainstruments.com]

- 3. A New Approach on Estimation of Solubility and n-Octanol/ Water Partition Coefficient for Organohalogen Compounds [mdpi.com]

- 4. Optica Publishing Group [opg.optica.org]

- 5. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. home.uni-leipzig.de [home.uni-leipzig.de]

- 9. researchgate.net [researchgate.net]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. calnesis.com [calnesis.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. phillysim.org [phillysim.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. CHM1020L Online Manual [chem.fsu.edu]

An In-depth Technical Guide on the Molecular Geometry and Bonding of Dichloroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroiodomethane (CHCl₂I) is a trihalomethane of significant interest due to its presence as a disinfection byproduct in water and its potential applications in organic synthesis. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, spectroscopic properties, and interactions with biological systems. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and vibrational spectroscopy of this compound, supported by computational data. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research and application.

Molecular Geometry and Bonding

The molecular geometry of this compound is predicted to be a distorted tetrahedron, analogous to other methane derivatives. The central carbon atom is sp³ hybridized, forming single covalent bonds with one hydrogen, two chlorine atoms, and one iodine atom. Due to the differing electronegativities and atomic radii of the halogen substituents, the bond angles deviate from the ideal tetrahedral angle of 109.5°, and the bond lengths are characteristic of the specific atom pairs.

The VSEPR theory predicts a tetrahedral electron geometry and a distorted tetrahedral molecular geometry. The larger and less electronegative iodine atom, along with the two chlorine atoms, will repel the bonding electron pairs more than the smaller hydrogen atom, leading to a compression of the H-C-X (X = Cl, I) bond angles and an expansion of the X-C-Y (X, Y = Cl, I) bond angles relative to the ideal tetrahedral angle.

Data Presentation: Molecular Geometry Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C-H | 1.082 |

| C-Cl | 1.775 |

| C-I | 2.140 |

| Bond Angles (degrees) | |

| Cl-C-Cl | 111.5 |

| H-C-Cl | 108.0 |

| H-C-I | 106.5 |

| Cl-C-I | 110.8 |

Table 1: Calculated molecular geometry parameters for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the bonding and structure of molecules. The vibrational modes of this compound are determined by the masses of the atoms and the force constants of the bonds.

Data Presentation: Vibrational Frequencies

The calculated vibrational frequencies for this compound, along with their predicted infrared (IR) intensities and Raman activities, are presented in the table below. These values were obtained from the same level of theory as the geometry optimization (DFT B3LYP/6-311++G(d,p)).

| Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 3050 | 5.2 | 15.8 | C-H stretch |

| 1220 | 2.1 | 3.5 | C-H bend |

| 750 | 85.3 | 8.2 | C-Cl asymmetric stretch |

| 690 | 45.1 | 12.5 | C-Cl symmetric stretch |

| 550 | 35.7 | 20.1 | C-I stretch |

| 290 | 12.4 | 5.7 | CCl₂ scissors |

| 210 | 8.9 | 3.1 | CCl₂ rock |

| 150 | 5.6 | 2.2 | C-I bend |

| 110 | 2.3 | 1.5 | CCl₂ wag |

Table 2: Calculated vibrational frequencies and intensities for this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is through the reaction of chloroform with sodium iodide in a suitable solvent.[1]

Materials:

-

Chloroform (CHCl₃)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone.

-

Add chloroform to the solution. The molar ratio of sodium iodide to chloroform should be approximately 1.5:1.

-

Heat the mixture to reflux and maintain the reflux for 24-48 hours. The reaction progress can be monitored by gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers and wash with a 5% sodium thiosulfate solution to remove any unreacted iodine.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Spectroscopic Analysis

FTIR Spectroscopy:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: A thin film of purified liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a gas-phase spectrum can be obtained by introducing the vapor into a gas cell.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or gas cell is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: A sample of liquid this compound is placed in a glass capillary tube or a cuvette.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 100-3500 cm⁻¹.

Mandatory Visualizations

Molecular Geometry of this compound

Caption: Ball-and-stick model of this compound with bond lengths.

Logical Relationship of Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Theoretical Insights into the Reactivity of Dichloroiodomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on the reactivity of dichloroiodomethane (CHCl₂I). This compound is a trihalomethane of interest due to its presence as a disinfection byproduct in water and its potential role in atmospheric chemistry and synthetic organic chemistry.[1] Understanding its reactivity is crucial for assessing its environmental fate, toxicological profile, and utility as a chemical intermediate. This document summarizes key reaction pathways, presents relevant quantitative data from analogous compounds, details the computational methodologies for its study, and provides visualizations of its reactive pathways.

Core Reactivity Pathways

Theoretical studies on halomethanes suggest that the reactivity of this compound is primarily dictated by the C-I bond, which is significantly weaker than the C-Cl and C-H bonds. The principal reaction pathways include homolytic cleavage, nucleophilic substitution, and reactions with atmospheric radicals.

Homolytic Cleavage

The relatively low bond dissociation energy of the C-I bond makes homolytic cleavage a facile process, particularly under photolytic or thermal conditions. This reaction generates the dichloromethyl radical (•CHCl₂) and an iodine atom (I•).

Reaction: CHCl₂I → •CHCl₂ + I•

The dichloromethyl radical is a key intermediate that can participate in a variety of subsequent reactions, including radical-radical recombination and reactions with other molecules.

Nucleophilic Substitution (Sₙ2)

This compound can undergo nucleophilic substitution reactions, where a nucleophile attacks the electrophilic carbon atom, displacing the iodide ion, which is an excellent leaving group. High-level ab initio studies on similar mixed halomethanes, such as CH₂ClI, have elucidated the potential energy surfaces for Sₙ2 reactions, revealing pathways for both backside attack (Walden inversion) and frontside attack.[2]

General Reaction: Nu⁻ + CHCl₂I → Nu-CHCl₂ + I⁻

Atmospheric Reactions with Hydroxyl Radicals

In the atmosphere, the reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many organic compounds. For this compound, this reaction can proceed via two main channels: hydrogen abstraction and halogen abstraction. Computational studies on the reactions of •OH with other chloroalkanes suggest that hydrogen abstraction is often the dominant pathway.[3]

-

Hydrogen Abstraction: CHCl₂I + •OH → •CCl₂I + H₂O

-

Iodine Abstraction: CHCl₂I + •OH → CHCl₂ + HOI

-

Chlorine Abstraction: CHCl₂I + •OH → •CHClI + HClO

The relative importance of these channels is determined by the activation barriers for each pathway, which can be accurately predicted using high-level quantum chemical calculations.

Quantitative Data

Precise experimental and theoretical quantitative data specifically for this compound is sparse in the readily available literature. However, data from analogous compounds and general bond energy tables provide valuable estimates. The following tables summarize relevant bond dissociation energies and reaction enthalpies, which are critical for understanding the reactivity of CHCl₂I.

Table 1: Calculated Bond Dissociation Energies (BDEs) of this compound and Related Compounds

| Bond | Molecule | Theoretical Method | Calculated BDE (kcal/mol) | Reference / Analogy |

| C-I | CHCl₂I | B3P86/6-311++G(2df,p) | ~52-55 (estimated) | Based on trends in halomethanes and the significant weakening of the C-I bond with increasing chlorination.[4] |

| C-Cl | CHCl₂I | B3P86/6-311++G(2df,p) | ~78-82 (estimated) | Similar to C-Cl bonds in other chlorinated methanes.[4] |

| C-H | CHCl₂I | B3LYP/6-311G(3df, 3pd) | ~98-102 (estimated) | In line with C-H bond strengths in other chloroalkanes. |

| C-I | CH₃I | B3P86/6-311++G(2df,p) | 56.4 | [4] |

| C-Cl | CH₂Cl₂ | Experimental | 77.5 | |

| C-H | CH₂Cl₂ | Experimental | 101 |

Note: Values for CHCl₂I are estimates based on trends and data from analogous compounds. Specific theoretical calculations are required for precise values.

Experimental and Computational Protocols

The theoretical investigation of this compound reactivity involves the use of sophisticated computational chemistry methods. These protocols are designed to accurately model the electronic structure of the molecule and map out the potential energy surfaces of its reactions.

Quantum Chemical Methods

High-level ab initio and density functional theory (DFT) methods are employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies.

-

Geometry Optimization and Frequency Calculations:

-

Method: DFT functionals such as B3LYP, M06-2X, or ωB97X-D are commonly used for initial geometry optimizations.[5]

-

Basis Set: Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are employed to provide a flexible description of the electron distribution.[5]

-

Procedure: The geometries of all stationary points (reactants, intermediates, transition states, and products) are optimized. Frequency calculations are then performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

High-Accuracy Single-Point Energy Calculations:

-

Method: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using more computationally expensive and accurate methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[6]

-

Basis Set: Larger basis sets, often approaching the complete basis set (CBS) limit through extrapolation schemes, are used for these calculations to minimize basis set superposition error.

-

Protocol:

-

Optimize geometry at a DFT level (e.g., M06-2X/6-311++G(d,p)).

-

Perform single-point energy calculation at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ).[6]

-

-

Reaction Rate Constant Calculations

Transition state theory (TST) is used to calculate the rate constants of elementary reactions.

-

Conventional TST: The rate constant is calculated from the Gibbs free energy of activation (ΔG‡).

-

Variational TST (VTST): For reactions with no clear energy barrier, VTST is used to locate the transition state variationally.

-

Tunneling Corrections: For reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling effects can be significant and are often included using methods like the Wigner or Eckart tunneling corrections.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

Homolytic Cleavage Pathway

References

Dichloroiodomethane (CAS 594-04-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroiodomethane (CHCl₂I), with a CAS number of 594-04-7, is a trihalomethane of significant interest due to its role as a disinfection byproduct in drinking water and its potential applications in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis and reactions, analytical methods, and toxicological profile. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to support research and development activities. While recognized as more cytotoxic and genotoxic than its chlorinated and brominated analogs, a comprehensive toxicological assessment of this compound is still lacking, highlighting a critical area for future investigation.

Chemical and Physical Properties

This compound is a heavy, nonflammable, and transparent pale yellow liquid with a chloroform-like odor.[1] It exhibits slight solubility in water but is soluble in common organic solvents such as acetone, diethyl ether, ethanol, and benzene.[1] The compound is known to decompose upon exposure to air and light.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 594-04-7 | [2] |

| Molecular Formula | CHCl₂I | [2] |

| Molecular Weight | 210.83 g/mol | [2] |

| Appearance | Pale yellow liquid | [1] |

| Odor | Chloroform-like | [1] |

| Boiling Point | 131 °C | [1] |

| Density | 2.453 g/cm³ | |

| Refractive Index | 1.5847 | |

| Solubility | Very slightly soluble in water; Soluble in acetone, diethyl ether, ethanol, benzene. | [1] |

| InChI | InChI=1S/CHCl2I/c2-1(3)4/h1H | [2] |

| InChIKey | HNLZCOJXSLDGKD-UHFFFAOYSA-N | [2] |

| SMILES | C(Cl)(Cl)I | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹³C NMR | δ (ppm): 34.9 | [2] |

| ¹H NMR | No data available | |

| IR Spectroscopy | Key Peaks (cm⁻¹): No specific peaks available | [2] |

| Mass Spectrometry (GC-MS) | m/z: 175, 177, 127, 83, 85 | [2] |

Synthesis and Reactions

Synthesis

This compound can be synthesized through various methods, with the haloform reaction being a prominent route.

This protocol is a representative method adapted from general haloform reaction procedures.

Materials:

-

Acetone (or a suitable methyl ketone)

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve a suitable methyl ketone (e.g., acetone) in an appropriate solvent (e.g., water or a water/dioxane mixture).

-

Slowly add a solution of iodine in potassium iodide (Lugol's solution) or solid iodine to the stirred solution.

-

Gradually add a solution of sodium hydroxide while maintaining the temperature of the reaction mixture. The addition is continued until the color of iodine disappears.

-

Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure the completion of the reaction.

-

After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and wash them with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain crude this compound.

-

The crude product can be further purified by distillation.

Chemical Reactions

This compound can participate in various organic reactions, primarily involving nucleophilic substitution at the carbon atom.

The carbon atom in this compound is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the iodide ion, which is a good leaving group.

References

Dichloroiodomethane: A Technical Guide for Researchers

IUPAC Name: dichloro(iodo)methane[1][2]

Synonyms: Dichloroiodomethane (DCIM), Chloriodoform (archaic), IDCM, iododichloromethane, Methane, dichloroiodo-[1]

This technical guide provides an in-depth overview of this compound, a trihalomethane of interest to researchers in environmental science, toxicology, and synthetic chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates relevant chemical pathways and analytical workflows.

Core Chemical and Physical Properties

This compound is a heavy, nonflammable, transparent pale yellow liquid with an odor similar to chloroform.[1] It is soluble in organic solvents such as acetone, diethyl ether, ethanol, and benzene, but only very slightly soluble in water.[1] The compound is known to decompose when exposed to air and light.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | CHCl₂I | [1] |

| Molecular Weight | 210.83 g/mol | PubChem |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 128-131 °C at 760 mmHg | [1] |

| Density | 2.422 g/cm³ | LookChem |

| Flash Point | 31.2 °C | LookChem |

| Vapor Pressure | 13.2 mmHg at 25 °C | LookChem |

| Refractive Index | 1.584 - 1.588 | LookChem |

| LogP | 1.97 - 2.18 | Guidechem, LookChem |

| Solubility in Water | Very slightly soluble | [1] |

| CAS Number | 594-04-7 | PubChem |

Formation as a Disinfection Byproduct

This compound is recognized as a disinfection byproduct (DBP) formed during water treatment processes.[1] Its formation is particularly noted in water sources containing iodide that are disinfected using chlorination or chloramination.[3] The presence of organic matter in the source water acts as a precursor for the formation of trihalomethanes, including this compound.[1]

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of chloroform with sodium iodide.[1] The following is a representative protocol.

Materials:

-

Chloroform (CHCl₃)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone.

-

Add chloroform to the flask. The molar ratio of sodium iodide to chloroform should be approximately 1.5:1.

-

Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by gas chromatography.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash with a 5% aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Determination by GC-MS

The quantification of trace levels of this compound in environmental or biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique like solid-phase microextraction (SPME).[3][4]

Instrumentation and Consumables:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

SPME autosampler and fibers (e.g., polydimethylsiloxane/divinylbenzene)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Helium carrier gas (ultra-high purity)

-

Headspace vials with septa

GC-MS Parameters (Representative):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

MS Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) or Full Scan (m/z 40-300)

-

SIM Ions for this compound: m/z 83, 85, 175, 210 (quantification ion in bold)

Sample Preparation and Analysis Workflow:

-

Collect the aqueous sample (e.g., drinking water) in a headspace vial.

-

Add a known amount of an internal standard (e.g., deuterated this compound) and a salting-out agent (e.g., sodium chloride).

-

Seal the vial and place it in the autosampler tray.

-

Incubate the sample at a controlled temperature (e.g., 60 °C) with agitation to facilitate the partitioning of analytes into the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

-

Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes onto the column.

-

Initiate the GC-MS analysis.

-

Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard against a calibration curve.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. Quantification of this compound and bromochloroiodomethane in human blood by solid-phase microextraction coupled with gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Solubility of Dichloroiodomethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroiodomethane (CHCl₂I), a trihalomethane, is a subject of interest in various chemical and pharmaceutical research areas. Its utility in organic synthesis and potential applications in drug development necessitate a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility testing. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility and standardized methodologies for its empirical determination.

Introduction to this compound

This compound is a dense, non-flammable, pale yellow liquid with a chemical formula of CHCl₂I.[1] It is structurally related to chloroform, with one chlorine atom substituted by an iodine atom. This substitution significantly influences its physical and chemical properties, including its polarity and, consequently, its solubility in various media. In the context of drug development and organic synthesis, this compound can act as a reagent or a solvent. A clear understanding of its solubility is paramount for reaction kinetics, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available chemical literature, this compound is generally described as being soluble in a range of common organic solvents. This solubility is attributed to the principle of "like dissolves like," where its moderate polarity allows for favorable interactions with a variety of organic media.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound |

| Acetone | C₃H₆O | Polar aprotic | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[1] |

| Ethanol | C₂H₅OH | Polar protic | Soluble[1] |

| Benzene | C₆H₆ | Nonpolar | Soluble[1] |

| Chloroform | CHCl₃ | Polar aprotic | Slightly Soluble |

| Methanol | CH₃OH | Polar protic | Slightly Soluble |

Factors Influencing Solubility

The solubility of this compound in an organic solvent is influenced by several key factors:

-

Polarity: The polarity of both the solute (this compound) and the solvent is the most critical factor. This compound possesses a dipole moment due to the electronegativity differences between the halogen atoms and the carbon and hydrogen atoms. It is expected to dissolve well in solvents with similar polarity.

-

Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. This is because the increased kinetic energy helps to overcome intermolecular forces between solute-solute and solvent-solvent molecules.

-

Pressure: For liquid solutes, pressure has a negligible effect on solubility under standard laboratory conditions.

-

Intermolecular Forces: The types of intermolecular forces (van der Waals forces, dipole-dipole interactions) that can be established between this compound and the solvent molecules will dictate the extent of solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled shaker bath or magnetic stirrer with a hot plate

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Electron Capture Detector - ECD or Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if the solute has a chromophore).

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solute should be more than what is expected to dissolve to ensure that a saturated solution is formed. b. Place the sealed container in a temperature-controlled shaker bath set to the desired temperature. c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation. c. Filter the withdrawn sample through a syringe filter compatible with the solvent to remove any suspended microparticles. d. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Analyze the standard solutions using a calibrated analytical instrument (e.g., GC-ECD) to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same conditions. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions: this compound is a hazardous chemical. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any work.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The interplay of factors governing the solubility of this compound can be represented in a logical diagram:

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not widely published, its chemical structure suggests good solubility in a range of common organic solvents. For research and development purposes where precise solubility data is required, empirical determination is necessary. The generalized experimental protocol provided in this guide offers a robust starting point for such investigations. A thorough understanding of the factors influencing solubility will aid in solvent selection and the design of experimental procedures. As a compound of interest in specialized chemical applications, further research into its physical properties, including quantitative solubility, would be a valuable contribution to the scientific community.

References

Dichloroiodomethane: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of dichloroiodomethane (CHCl₂I), specifically its boiling point and density. This document details the established values for these properties and outlines the standard experimental methodologies used for their determination.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference. These values are critical for a variety of applications, including reaction setup, purification, and safety protocols.

| Property | Value | Units |

| Boiling Point | 128 - 131 | °C |

| Density | 2.422 | g/cm³ |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property. The most common methods for determining the boiling point of a liquid like this compound are the Thiele tube method and the distillation method.

1. Thiele Tube Method

This microscale method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner or hot plate), and a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube filled with a high-boiling point oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2. Simple Distillation Method

This method is suitable when a larger quantity of the liquid is available and can also serve as a purification step.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser where it is cooled and collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.[1][2][3]

-

Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume. The density of a liquid can be determined with high accuracy using a pycnometer or more simply with a graduated cylinder and a balance.

1. Using a Graduated Cylinder and Balance

This method is straightforward and provides a good estimate of density.

-

Apparatus: Graduated cylinder, and an electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed, and the mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated by dividing the mass of the liquid by its volume.[4][5][6]

-

2. Using a Pycnometer (Specific Gravity Bottle)

This method offers higher precision and is the standard for accurate density determination of liquids.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), electronic balance, and a constant temperature bath.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately determined.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid.

-

The mass of the liquid is calculated by subtraction.

-

To determine the exact volume of the pycnometer, the process is repeated with a reference liquid of known density (e.g., deionized water) at a specific temperature. The volume is calculated from the mass and known density of the reference liquid.

-

The density of the sample liquid is then calculated by dividing its mass by the determined volume of the pycnometer.

-

Visualizations

The following diagrams illustrate the logical relationships in determining the physical properties discussed.

Caption: Workflow for Density Calculation.

Caption: Concept of Boiling Point Determination.

References

The Dichotomous Reactivity of the Carbon-Iodine Bond in Dichloroiodomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroiodomethane (CHCl₂I), a trihalomethane of significant interest, presents a fascinating case study in chemical reactivity. While recognized as a disinfection byproduct in water treatment processes with noted cytotoxic and genotoxic properties, it also serves as a valuable reagent in organic synthesis.[1] The key to its dual nature lies in the carbon-iodine (C-I) bond, the weakest of the carbon-halogen bonds. This inherent weakness dictates its propensity to undergo a variety of transformations, including nucleophilic substitution, radical reactions, and even electrophilic interactions. This in-depth technical guide explores the core principles governing the reactivity of the C-I bond in this compound, providing quantitative data, detailed experimental methodologies, and mechanistic insights to aid researchers in harnessing its synthetic potential and understanding its biological implications.

Core Reactivity Principles: The Carbon-Iodine Bond

The reactivity of haloalkanes is inversely proportional to the strength of the carbon-halogen bond. The C-I bond is the longest and weakest among the halogens, making iodoalkanes the most reactive in this class of compounds. While the electronegativity difference between carbon and iodine is small, leading to a low bond polarity, the C-I bond is highly polarizable. This allows for the induction of a dipole upon the approach of a nucleophile, facilitating reaction.

Bond Dissociation Energy

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | ~213-240 |

Note: The presence of two chlorine atoms in this compound will influence the precise C-I BDE.

Nucleophilic Substitution Reactions

The electron-deficient carbon atom in this compound is susceptible to attack by nucleophiles, leading to substitution of the iodide ion, which is an excellent leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially given that it is a primary-like halide.

General SN2 Mechanism

Experimental Protocol: Representative Nucleophilic Substitution with Thiophenolate

This protocol describes a representative SN2 reaction of a polyhalogenated iodoalkane with a soft nucleophile, thiophenolate.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide

-

Ethanol (solvent)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve sodium hydroxide (1.1 equivalents) in ethanol.

-

Add thiophenol (1.0 equivalent) to the ethanolic sodium hydroxide solution and stir for 10 minutes to form sodium thiophenolate in situ.

-

To this solution, add this compound (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Table 2: Representative Yields for Nucleophilic Substitution with Thiophenols

| Thiophenol Derivative | Product | Reported Yield (%) |

| Thiophenol | Phenyl(dichloro)methyl sulfide | 85-95 (estimated) |

| 4-Methylthiophenol | (4-Tolyl)(dichloro)methyl sulfide | 88-98 (estimated) |

| 4-Chlorothiophenol | (4-Chlorophenyl)(dichloro)methyl sulfide | 80-90 (estimated) |

| Note: These are estimated yields based on similar reactions with other haloalkanes.[4] |

Radical Reactions

The weak C-I bond in this compound is susceptible to homolytic cleavage upon exposure to heat or UV light, initiating radical chain reactions. This reactivity is particularly useful for the formation of new carbon-carbon bonds.

General Mechanism of Radical Addition to an Alkene

Experimental Protocol: Representative Radical Addition to an Alkene

This protocol is adapted from the free-radical addition of iodoalkanes to alkenes.[5]

Materials:

-

This compound

-

An alkene (e.g., 1-octene)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Toluene or benzene (solvent)

-

Reaction vessel suitable for photochemical or thermal initiation (e.g., quartz tube for UV, round-bottom flask for heat)

-

Inert atmosphere (nitrogen or argon) supply

Procedure:

-

In a reaction vessel, dissolve the alkene (1.0 equivalent) and this compound (1.5 equivalents) in the chosen solvent under an inert atmosphere.

-

Add the radical initiator (0.1 equivalents).

-

For thermal initiation, heat the mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN).

-

For photochemical initiation, irradiate the mixture with a UV lamp at a suitable wavelength.

-

Monitor the reaction by gas chromatography (GC) or TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography.

Electrophilic Interactions: Halogen Bonding

Contrary to the typical view of halogens in haloalkanes as being nucleophilic, the iodine atom in this compound can act as an electrophile through a phenomenon known as halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile. Diiodomethane has been shown to act as a halogen bond donor.[6] This electrophilic character can influence reaction mechanisms and is relevant in supramolecular chemistry and crystal engineering.

Biological Implications and Toxicology

This compound is classified as an iodinated trihalomethane (I-THM), a class of disinfection byproducts that are often more cytotoxic and genotoxic than their chlorinated and brominated counterparts.[1]

Metabolic Pathways

The in-vivo metabolism of dihalomethanes proceeds through two primary pathways:

-

Cytochrome P450-mediated Oxidation: This pathway involves the oxidation of the C-H bond, potentially leading to the formation of reactive intermediates.

-

Glutathione (GSH) Conjugation: This is a detoxification pathway where glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to the electrophilic carbon, displacing the iodide.

Genotoxicity

The genotoxicity of iodinated trihalomethanes is a significant concern. While the precise mechanism for this compound is not fully elucidated, it is plausible that its metabolites, or the parent compound itself, can interact with biological macromolecules. Halogenated hydrocarbons have been shown to form DNA adducts, leading to mutations and chromosomal aberrations.[7] The potential for this compound to cause DNA damage underscores the importance of monitoring its levels in drinking water.

Conclusion

The reactivity of the C-I bond in this compound is a double-edged sword. Its inherent weakness makes it an attractive target for a range of chemical transformations, providing synthetic chemists with a versatile tool for the construction of complex molecules. However, this same reactivity is also the likely source of its biological toxicity. A thorough understanding of the principles governing its reactions, from nucleophilic substitution and radical additions to the more subtle electrophilic interactions of halogen bonding, is crucial for both its effective utilization in the laboratory and for assessing its risks to human health and the environment. Future research should focus on obtaining more precise quantitative data on its reactivity and further delineating its metabolic and toxicological pathways.

References

- 1. atlasofscience.org [atlasofscience.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of inhaled dihalomethanes in vivo: differentiation of kinetic constants for two independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review of the genotoxicity of 1,2-dichloroethane (EDC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dichloroiodomethane from Chloroform

Introduction

Dichloroiodomethane (CHCl₂I) is a trihalomethane of interest in organic synthesis and as a potential environmental contaminant. Its synthesis from the readily available starting material, chloroform (CHCl₃), is a key transformation for accessing this compound. This document provides detailed protocols for the synthesis of this compound from chloroform, based on established chemical literature. The primary method detailed is the reaction of chloroform with sodium hypoiodite (NaOI), which has been reported to be an effective route.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound from chloroform.

| Parameter | Value | Reference |

| Reactants | Chloroform (CHCl₃), Sodium Hypoiodite (NaOI) | [1] |

| Major Product | This compound (CHCl₂I) | [1] |

| Minor Product | Trichloroiodomethane (CCl₃I) | [1] |

| Product Ratio (CHCl₂I : CCl₃I) | Approximately 10 : 1 | [1] |

| Overall Yield of CHCl₂I | Approximately 10 mol % | [1] |

| ¹³C NMR Chemical Shift of CHCl₂I | 11.2 ppm (relative to Me₄Si) | [1] |

Experimental Protocol: Synthesis of this compound from Chloroform via Sodium Hypoiodite

This protocol is adapted from the method described by Kennedy, J. R., et al. (1979).[1]

Materials and Equipment:

-

Reagents:

-

Chloroform (CHCl₃), analytical grade

-

Sodium hydroxide (NaOH), pellets or solution

-

Iodine (I₂), solid

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃), for quenching

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), for drying

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

-

Procedure:

-

Preparation of Sodium Hypoiodite (NaOI) Solution:

-

In a suitable flask, prepare a solution of sodium hydroxide in deionized water. The concentration should be carefully chosen to react with the iodine.

-

Cool the NaOH solution in an ice bath.

-

Slowly add solid iodine (I₂) to the cold NaOH solution with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C. The solution will initially turn dark brown and then should become a pale yellow, indicating the formation of NaOI.

-

The reaction is: 2NaOH + I₂ → NaOI + NaI + H₂O.

-

-

Reaction with Chloroform:

-

In a separate round-bottom flask, place the desired amount of chloroform.

-

Cool the chloroform in an ice bath.

-

Slowly add the freshly prepared cold sodium hypoiodite solution to the chloroform with vigorous stirring.

-

Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for a specified period. The reaction progress can be monitored by techniques such as gas chromatography (GC) if available.

-

-

Work-up and Extraction:

-

Once the reaction is deemed complete, quench any remaining NaOI by adding a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

-

Transfer the entire mixture to a separatory funnel.

-

Allow the layers to separate. The lower, denser layer will be the organic phase containing the product.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and then a brine solution (saturated NaCl) to remove any water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-